Pancreatic Cancer Cytotoxicity: Direct Comparison of 5,7-DMHF (CT7) vs. 3,4-Dihydroxy-5,7-dimethoxyflavone (CT6)
In a direct head-to-head comparison on pancreatic cancer cell lines, 5,7-Dimethoxy-4'-hydroxyflavone (CT7) demonstrated significantly lower and cell-line-selective cytotoxic activity compared to its close analog, 3,4-dihydroxy-5,7-dimethoxyflavone (CT6). This differential activity underscores the critical functional impact of a single additional hydroxyl group [1].
| Evidence Dimension | Cell Viability (Panc28 cell line) |
|---|---|
| Target Compound Data | 84.25% viability |
| Comparator Or Baseline | CT6 (3,4-dihydroxy-5,7-dimethoxyflavone): 35.55% viability |
| Quantified Difference | CT7 was 48.7 percentage points less cytotoxic (higher viability) than CT6 in Panc28 cells |
| Conditions | MTT assay on Panc28 human pancreatic cancer cells at an unspecified concentration (5-80 µM range tested) |
Why This Matters
For researchers studying structure-activity relationships (SAR) in pancreatic cancer, this data proves that 5,7-DMHF serves as a less potent, but mechanistically distinct, comparator compound compared to CT6, making it essential for dissecting the contribution of the 3',4'-dihydroxy motif to cytotoxicity.
- [1] Wade P, Green M, Weaver A, Coke O, Torrenegra RD, Palau V. Additional Hydroxyl group on CT6 (3,4-dihydroxy-5,7-dimethoxyflavone), a flavone extracted from Chromolaena Tacotana potentially confers additional activity against pancreatic cancer as compared to CT7 (4-hydroxy-5,7-dimethoxyflavone). ETSU College of Pharmacy; 2019. View Source
